N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylphenoxymethyl)-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C15H15N3O2S2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H15N3O2S2/c1-10-2-4-11(5-3-10)20-8-13-17-12(9-22-13)14(19)18-15-16-6-7-21-15/h2-5,9H,6-8H2,1H3,(H,16,18,19) |
InChI Key |
DTLZSVDOXWDLBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=CS2)C(=O)NC3=NCCS3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Mercaptoamines with Electrophiles
A one-pot synthesis (Patent EP1288207A1) involves reacting a mercaptoamine (e.g., cysteamine) with a trialkoxyalkane and cyanide (e.g., trimethylsilyl cyanide) in the presence of a Lewis acid (ZnCl₂). For example:
Thiourea-Mediated Cyclization
Thiourea reacts with α-halo carbonyl compounds (e.g., chloroacetamide) in basic conditions to form thiazolidinones, which can be reduced to dihydrothiazoles (PMC6661967).
- Example : Chloroacetamide and thiourea in ethanol with KOH yield 2-iminothiazolidin-4-one, followed by reduction with NaBH₄ to afford 4,5-dihydrothiazol-2-amine.
Synthesis of 2-(4-Methylphenoxymethyl)-1,3-thiazole-4-carboxylic Acid
The thiazole core is constructed using Hantzsch thiazole synthesis, followed by functionalization.
Hantzsch Thiazole Formation
Bromopyruvate esters react with thiourea derivatives to form thiazoles (CN111848545A):
Introducing the 4-Methylphenoxymethyl Group
- Alkylation : A hydroxymethyl thiazole intermediate is alkylated with 4-methylphenol using Mitsunobu conditions (DIAD, PPh₃) or a bromide derivative (e.g., 4-methylphenoxymethyl bromide).
Amide Coupling to Form the Final Product
The carboxamide linkage is formed via activation of the carboxylic acid and reaction with 4,5-dihydrothiazol-2-amine.
Carbodiimide-Mediated Coupling
Mixed Anhydride Method
- Alternative : Use of isobutyl chloroformate to generate a mixed anhydride intermediate, followed by amine addition (PMC4871179).
Optimization Challenges and Solutions
Regioselectivity in Thiazole Formation
Stability of Intermediates
Purification of Hydrophobic Intermediates
- Strategy : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.
Comparative Analysis of Synthetic Routes
Characterization Data (Representative Examples)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds containing thiazole moieties. The compound has shown promising results against various bacterial and fungal strains.
Case Studies and Findings
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting strong antibacterial properties .
- Mechanism of Action : Molecular docking studies revealed that the compound binds effectively to bacterial enzymes, disrupting their function and leading to cell death. This mechanism is crucial for developing new antibiotics in the face of rising drug resistance .
Anticancer Activity
The anticancer potential of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylphenoxymethyl)-1,3-thiazole-4-carboxamide has also been explored extensively.
Case Studies and Findings
- In Vitro Studies : Research demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The Sulforhodamine B assay indicated that the compound significantly reduced cell viability in a dose-dependent manner .
- Molecular Docking Analysis : Docking studies with key cancer-related targets showed favorable binding affinities, suggesting that the compound could inhibit critical pathways involved in tumor growth and proliferation .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Researchers have synthesized various derivatives to enhance biological activity and selectivity.
Synthesis Overview
- The initial step often includes the formation of thiazole rings through cyclization reactions involving thioketones and amines.
- Subsequent modifications can introduce different substituents on the thiazole rings to improve solubility and bioavailability.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylphenoxymethyl)-1,3-thiazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related thiazole derivatives, focusing on substituents, molecular weight, and spectral properties.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Spectral Data (IR/NMR) | Reference |
|---|---|---|---|---|---|
| N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylphenoxymethyl)-1,3-thiazole-4-carboxamide (Target) | C₁₆H₁₆N₃O₂S₂ | 354.45 | 4-Methylphenoxymethyl, dihydrothiazole | Not reported | N/A |
| 4-(Azepan-1-ylsulfonyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide | C₁₆H₂₁N₃O₃S₂ | 375.49 | Azepane sulfonyl, dihydrothiazole | Not reported | |
| 2-(4-Chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide | C₁₂H₁₃ClN₂O₂S | 284.76 | 4-Chloro-2-methylphenoxy, dihydrothiazole | Not reported | |
| Acotiamide (N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) | C₂₀H₂₉N₅O₅S | 451.54 | Diisopropylaminoethyl, hydroxy-dimethoxybenzoyl | IR: νC=O at ~1660 cm⁻¹; NMR: aromatic protons | |
| 3-{(5Z)-4-Oxo-5-(2-thienylmethylene)-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic Acid | C₁₆H₁₃N₃O₃S₂ | 367.43 | Thienylmethylene, oxo-thiazoline, phenylamino | IR: νC=O at 1682 cm⁻¹; NMR: δ7.0–8.0 (aromatic) |
Key Observations:
Substituent Effects on Molecular Weight: The target compound (MW 354.45) is lighter than Acotiamide (MW 451.54) due to the absence of complex substituents like the diisopropylaminoethyl group. The azepane sulfonyl group in 4-(azepan-1-ylsulfonyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide increases its molecular weight (375.49) compared to the target compound .
Spectral Trends: Thiazole derivatives with carbonyl groups (e.g., Acotiamide, compound 3h in ) exhibit IR absorption bands at ~1660–1682 cm⁻¹ (νC=O), a feature expected in the target compound’s carboxamide group. Aromatic protons in analogs like 3h (δ7.0–8.0 ppm in ¹H-NMR) suggest similar resonance patterns for the 4-methylphenoxymethyl group in the target compound .
Biological Implications: Acotiamide’s prokinetic activity is linked to its carboxamide-thiazole core and hydrophilic substituents (e.g., hydroxy-dimethoxybenzoyl) .
Biological Activity
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylphenoxymethyl)-1,3-thiazole-4-carboxamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects against various diseases.
The molecular formula of this compound is with a molecular weight of approximately 333.424 g/mol . Its structure includes both thiazole and phenoxy groups, which contribute to its biological activity.
Biological Activities
Research indicates that compounds containing thiazole moieties exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and fungi like Candida albicans .
- Anticancer Properties : The thiazole scaffold has been linked to anticancer effects. Studies have reported that certain thiazole derivatives exhibit cytotoxicity against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. For example, thiazole compounds have been shown to inhibit cell proliferation and induce apoptosis in these cancer cell lines .
- Neuroprotective Effects : Some derivatives of thiazole have been investigated for their potential in neuroprotection. They have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment. Certain compounds demonstrated higher AChE inhibition compared to standard drugs like donepezil .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Thiazole Ring | Antimicrobial, Anticancer |
| Phenoxy Group | Enhances lipophilicity and cellular uptake |
| Carboxamide Group | Potential for hydrogen bonding with biological targets |
The presence of the thiazole ring is crucial as it contributes to the electron-deficient nature of the molecule, enhancing its reactivity with biological targets .
Case Studies
- Anticancer Study : A recent study synthesized several thiazole derivatives and evaluated their anticancer activity using the CCK-8 assay. Among them, one derivative exhibited an IC50 value of 15 nM against HDAC1 cell lines, suggesting potent anticancer properties .
- Antimicrobial Evaluation : Another study tested various thiazole compounds for antimicrobial efficacy against Escherichia coli and Bacillus subtilis. Results indicated that some derivatives had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Q & A
Basic: What are the common synthetic routes for synthesizing thiazole carboxamide derivatives like this compound?
Methodological Answer:
The synthesis typically involves amide coupling (e.g., HATU or EDCI-mediated reactions) and cyclization of thiazole precursors. For example:
- Step 1 : Condensation of a thiazole-4-carboxylic acid derivative with an amine (e.g., 4,5-dihydro-1,3-thiazol-2-amine) using coupling agents like HATU in DMF .
- Step 2 : Introduction of substituents (e.g., 4-methylphenoxymethyl) via nucleophilic substitution or Mitsunobu reactions, as seen in analogous compounds .
- Step 3 : Purification via column chromatography or recrystallization, with yields ranging from 45% to 75% in optimized protocols .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Essential for confirming regiochemistry and substituent orientation. For example, diastereotopic protons in the 4,5-dihydrothiazole ring appear as distinct doublets (δ 3.5–4.5 ppm) .
- HRMS (ESI-MS) : Validates molecular weight with <2 ppm error .
- HPLC : Assesses purity (>95% required for pharmacological studies) using C18 columns and acetonitrile/water gradients .
Advanced: How can low-yield reactions (e.g., <10%) in thiazole synthesis be optimized?
Methodological Answer:
- Catalyst Screening : Replace Cu(I) with Pd-based catalysts for Ullmann-type couplings, improving yields from 3% to 30% in analogous systems .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during cyclization .
- Temperature Control : Microwave-assisted synthesis at 100–120°C reduces reaction time and byproduct formation .
Advanced: How to resolve contradictory biological activity data across structurally similar analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing 4-methylphenoxy with 4-fluorophenoxy) and compare IC50 values in bioassays .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases), identifying critical binding motifs .
- Dose-Response Validation : Repeat assays at multiple concentrations (e.g., 1 nM–100 µM) to confirm potency trends .
Advanced: How to address ambiguous NMR signals in diastereomeric thiazole derivatives?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings and spatial proximities. For example, NOESY can distinguish axial vs. equatorial substituents in dihydrothiazole rings .
- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns and hexane/isopropanol mobile phases to confirm stereochemical purity .
Basic: What purification strategies are effective for thiazole carboxamides?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–50%) for intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water or DMF/water) for final products, achieving >98% purity .
Advanced: How to design SAR studies for compounds with undefined pharmacological targets?
Methodological Answer:
- Fragment-Based Screening : Test derivatives against a panel of 50+ kinases or GPCRs to identify putative targets .
- Metabolite Profiling : Use LC-MS/MS to track metabolic stability and identify active metabolites in hepatic microsomes .
Advanced: How to validate synthetic intermediates with unexpected by-products?
Methodological Answer:
- LC-MS Monitoring : Track reaction progress in real-time to identify off-pathway species (e.g., dimerization products) .
- High-Resolution Mass Spectrometry (HRMS) : Assign exact masses to by-products (e.g., m/z 455.5 for a common dimer) .
Advanced: What computational methods predict reactivity in thiazole synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
